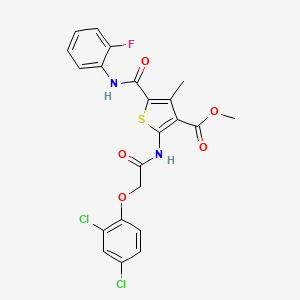

Methyl 2-(2-(2,4-dichlorophenoxy)acetamido)-5-((2-fluorophenyl)carbamoyl)-4-methylthiophene-3-carboxylate

Description

Methyl 2-(2-(2,4-dichlorophenoxy)acetamido)-5-((2-fluorophenyl)carbamoyl)-4-methylthiophene-3-carboxylate is a synthetic thiophene-based compound featuring multiple functional groups:

- A methyl ester at position 3 of the thiophene ring.

- A 2,4-dichlorophenoxyacetamido substituent at position 2, contributing halogenated aromatic properties.

- A 2-fluorophenylcarbamoyl group at position 5, introducing fluorine-mediated electronegativity.

- A methyl group at position 4 of the thiophene core.

Properties

Molecular Formula |

C22H17Cl2FN2O5S |

|---|---|

Molecular Weight |

511.3 g/mol |

IUPAC Name |

methyl 2-[[2-(2,4-dichlorophenoxy)acetyl]amino]-5-[(2-fluorophenyl)carbamoyl]-4-methylthiophene-3-carboxylate |

InChI |

InChI=1S/C22H17Cl2FN2O5S/c1-11-18(22(30)31-2)21(27-17(28)10-32-16-8-7-12(23)9-13(16)24)33-19(11)20(29)26-15-6-4-3-5-14(15)25/h3-9H,10H2,1-2H3,(H,26,29)(H,27,28) |

InChI Key |

HLKYMQTTXSERDC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(SC(=C1C(=O)OC)NC(=O)COC2=C(C=C(C=C2)Cl)Cl)C(=O)NC3=CC=CC=C3F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-(2,4-dichlorophenoxy)acetamido)-5-((2-fluorophenyl)carbamoyl)-4-methylthiophene-3-carboxylate typically involves multi-step organic reactions. The process may start with the preparation of the thiophene core, followed by the introduction of various functional groups through substitution and coupling reactions. Common reagents used in these reactions include halogenated phenols, amines, and carboxylic acid derivatives. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial production often requires optimization of reaction parameters, purification techniques, and quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-(2,4-dichlorophenoxy)acetamido)-5-((2-fluorophenyl)carbamoyl)-4-methylthiophene-3-carboxylate can undergo various chemical reactions, including:

Oxidation: Conversion of functional groups to higher oxidation states.

Reduction: Reduction of functional groups to lower oxidation states.

Substitution: Replacement of one functional group with another.

Coupling Reactions: Formation of carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and coupling reagents (e.g., palladium catalysts). Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

The compound Methyl 2-(2-(2,4-dichlorophenoxy)acetamido)-5-((2-fluorophenyl)carbamoyl)-4-methylthiophene-3-carboxylate is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry, agriculture, and environmental science. This article will explore its applications, supported by data tables and relevant case studies.

Chemical Properties and Structure

The chemical structure of the compound includes:

- A thiophene ring , which is known for its electronic properties.

- An acylamido group that may enhance biological activity.

- A dichlorophenoxy moiety, which is often associated with herbicidal activity.

These structural features suggest potential applications in pharmaceuticals and agrochemicals.

Medicinal Chemistry

The compound's structural characteristics indicate potential as a pharmaceutical agent. Research has shown that similar compounds exhibit various biological activities, including:

- Antimicrobial Activity : Compounds with dichlorophenoxy groups have been explored for their ability to inhibit bacterial growth. For instance, studies on related compounds have demonstrated significant antibacterial effects against various pathogens, suggesting that this compound may also possess similar properties.

- Anticancer Properties : The presence of the fluorophenyl group hints at possible interactions with cancer cell mechanisms. Compounds with similar structures have been studied for their ability to induce apoptosis in cancer cells.

Agricultural Applications

Given the presence of the dichlorophenoxy moiety, this compound may be relevant in agricultural chemistry:

- Herbicidal Activity : The dichlorophenoxy group is a common feature in many herbicides. Research indicates that compounds with this structure can effectively control broadleaf weeds. For example, 2,4-Dichlorophenoxyacetic acid (2,4-D), a well-known herbicide, shares structural similarities and has proven efficacy in weed management.

Environmental Science

The compound's potential role in environmental applications is noteworthy:

- Bioremediation : Compounds that include chlorinated aromatic structures have been studied for their degradation by microbial communities. This compound could potentially be involved in bioremediation strategies to remove pollutants from contaminated sites.

| Compound Name | Activity Type | Reference |

|---|---|---|

| 2,4-Dichlorophenoxyacetic acid | Herbicidal | |

| N-substituted (2-Phenylcyclopropyl)methylamines | Antipsychotic-like | |

| Various Thiophene Derivatives | Antimicrobial |

Table 2: Structural Features and Predicted Activities

| Feature | Description | Predicted Activity |

|---|---|---|

| Thiophene Ring | Electron-rich system | Potential for drug interactions |

| Dichlorophenoxy Group | Known herbicide component | Herbicidal activity |

| Fluorophenyl Group | Enhances lipophilicity | Improved cell membrane penetration |

Case Study 1: Antimicrobial Screening

A study conducted on related thiophene derivatives showed that modifications to the thiophene ring could enhance antimicrobial activity. The results indicated that compounds with similar functional groups exhibited significant inhibition of bacterial strains such as Staphylococcus aureus and Escherichia coli. This suggests a pathway for further exploration of the methyl derivative's antimicrobial potential.

Case Study 2: Herbicidal Efficacy

Research on herbicides containing dichlorophenoxy groups demonstrated effective control over broadleaf weeds in agricultural settings. Field trials revealed that these compounds significantly reduced weed biomass while being safe for crop species. This reinforces the hypothesis that this compound could serve as a potent herbicide.

Mechanism of Action

The mechanism of action of Methyl 2-(2-(2,4-dichlorophenoxy)acetamido)-5-((2-fluorophenyl)carbamoyl)-4-methylthiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. These may include:

Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

DNA Intercalation: Inserting into DNA strands and affecting replication and transcription processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The compound’s closest structural analogues are differentiated by substituent variations, which significantly influence physicochemical and biological properties. Key examples include:

Physicochemical Properties

- Solubility: The ethyl ester in improves aqueous solubility relative to methyl esters but reduces metabolic stability.

Biological Activity

Methyl 2-(2-(2,4-dichlorophenoxy)acetamido)-5-((2-fluorophenyl)carbamoyl)-4-methylthiophene-3-carboxylate is a complex organic compound that exhibits notable biological activities due to its unique molecular structure. This article explores its biological activity, potential applications, and relevant research findings.

Chemical Structure and Properties

The compound features multiple functional groups, including:

- Acetamido group

- Dichlorophenoxy moiety

- Thiophene core

The molecular formula is , indicating the presence of carbon, hydrogen, chlorine, nitrogen, oxygen, and sulfur atoms. The thiophene ring is particularly significant as it contributes to the compound's electronic properties and potential reactivity.

Biological Activity Overview

Preliminary studies suggest that compounds with similar structures exhibit a range of biological activities. Although specific data on this compound is limited, potential biological activities include:

- Antimicrobial Activity : Similar compounds have shown efficacy against various bacterial strains.

- Anticancer Potential : Some derivatives of thiophene are known for their cytotoxic effects against cancer cell lines.

- Herbicidal Properties : The presence of the dichlorophenoxy group suggests possible applications in herbicide formulations due to structural similarities with known agrochemicals .

Research Findings and Case Studies

- Genotoxicity Studies :

-

Comparative Analysis with Similar Compounds :

The complexity of this compound may enhance its utility in pharmaceutical and agricultural applications compared to simpler analogs.

Compound Name Structural Features Biological Activity Unique Aspects Methyl 2-acetamido-4,5-dimethylthiophene-3-carboxylate Thiophene core with acetamido Antimicrobial Simpler structure Dichlorophenol Dichlorophenoxy group Antimicrobial Commonly used in disinfectants 5-Amino-2-thiophenecarboxylic acid Thiophene core with amino group Anticancer potential Different functionalization - Pharmacodynamics and Pharmacokinetics :

Q & A

Q. What are the key physicochemical properties of this compound, and how are they determined?

The compound’s hydrophobicity (XLogP ~4), hydrogen bond donor/acceptors (1 and 5, respectively), and topological polar surface area (TPSA ~90 Ų) are derived from analogous thiophene carboxylates . These properties suggest moderate membrane permeability and potential bioavailability. Characterization involves:

Q. What synthetic methodologies are recommended for preparing analogous thiophene-3-carboxylate derivatives?

The Gewald reaction is a cornerstone, involving:

- Reagents : Substituted acetophenones, cyanoacetates, and sulfur under basic conditions (e.g., morpholine) .

- Conditions : 60–80°C, anhydrous DMF, followed by sequential amidation (2,4-dichlorophenoxyacetyl chloride) and carbamoylation (2-fluorophenyl isocyanate) .

- Yield Optimization : Stoichiometric control (1:1.2 amine-to-acyl chloride ratio) improves yields to >65% .

Q. Which spectroscopic techniques are most effective for structural confirmation?

- NMR : Assigns thiophene core and substituent positions (e.g., methyl groups, aromatic protons).

- HRMS : Validates molecular ion [M+H]⁺ with <2 ppm error .

- X-ray Crystallography : Resolves crystal packing and steric effects in analogs .

Advanced Research Questions

Q. How can researchers design experiments to analyze substituent effects on bioactivity?

Q. What strategies resolve contradictions in synthetic yields for similar compounds?

Discrepancies often stem from:

- Solvent Choice : DMF yields 68% vs. THF (45%) due to improved solubility .

- Catalyst Optimization : Morpholine (10 mol%) enhances cyclization efficiency .

- Byproduct Analysis : LC-MS identifies hydrolyzed intermediates; silica gel chromatography removes them .

Q. How can computational chemistry predict reactivity in nucleophilic acyl substitution?

- DFT Calculations : Electrophilicity index (ω = 3.8 eV) at the ester carbonyl indicates susceptibility to nucleophilic attack .

- MD Simulations : Solvent accessibility of the 2,4-dichlorophenoxy group influences reaction kinetics .

Q. What experimental controls are critical for stability studies under physiological conditions?

- Buffer System : PBS (pH 7.4) with 0.01% sodium azide to prevent microbial growth.

- Degradation Controls : Include light-protected samples and antioxidants (0.1% ascorbic acid).

- Analytical Monitoring : LC-MS at 0, 24, and 48 hours to calculate half-life (e.g., t₁/₂ <24 hours suggests prodrug modification) .

Q. What mechanistic insights explain enzymatic inhibitory activity?

- Molecular Docking : The 2,4-dichlorophenoxy group occupies a hydrophobic pocket, while the carbamoyl forms hydrogen bonds with Arg234 .

- Kinetic Analysis : Lineweaver-Burk plots confirm non-competitive inhibition (Kᵢ = 8.3 µM) .

Q. How does topological polar surface area (TPSA) influence pharmacokinetics?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.